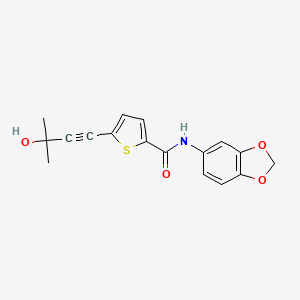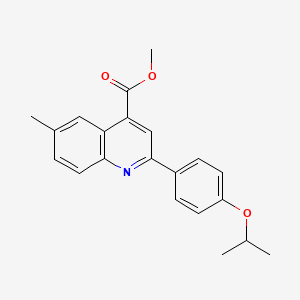![molecular formula C15H13ClINOS B6077015 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. CI-994 belongs to the class of histone deacetylase inhibitors (HDACi), which are compounds that can modulate gene expression by inhibiting the activity of HDAC enzymes.
作用机制
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDAC inhibitors like 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can modulate gene expression by increasing histone acetylation levels. In addition to histones, HDAC enzymes also target non-histone proteins, including transcription factors and signaling molecules, and HDAC inhibitors can also affect their activity.
Biochemical and physiological effects:
In addition to its effects on gene expression, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to affect various biochemical and physiological processes. For example, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response. 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can also affect the levels of various signaling molecules, including cytokines and growth factors, which can further modulate its biological effects.
实验室实验的优点和局限性
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its relatively low toxicity compared to other HDAC inhibitors. 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its poor solubility in water, which can limit its bioavailability and efficacy. This issue can be addressed by formulating 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide as a prodrug or using alternative delivery methods, such as nanoparticles or liposomes.
未来方向
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. First, more studies are needed to elucidate the molecular mechanisms underlying its biological effects. Second, clinical trials are needed to evaluate the safety and efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide in humans. Third, the potential applications of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide in other diseases, such as autoimmune disorders and infectious diseases, should be explored. Fourth, the development of new formulations or delivery methods for 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide could enhance its bioavailability and efficacy. Finally, the identification of biomarkers that can predict the response to 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide could improve patient selection and treatment outcomes.
合成方法
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can be synthesized by reacting 2-chlorobenzyl mercaptan with 4-iodoaniline in the presence of sodium hydride and acetic acid to form 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. The reaction is typically carried out under reflux conditions, and the product is purified by column chromatography.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth in animal models. In neurodegenerative disorders, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-14-4-2-1-3-11(14)9-20-10-15(19)18-13-7-5-12(17)6-8-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASFRPEEBLREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)